

Andrographolide: Application Notes for Autoimmune Disease Research

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Introduction

Andrographolide, a bicyclic diterpenoid lactone derived from the plant Andrographis paniculata, is a compound with well-documented anti-inflammatory and immunomodulatory properties.[1] [2] Traditionally used in South Asian countries for various ailments, modern research has illuminated its potential as a therapeutic agent for a spectrum of inflammatory and autoimmune diseases.[1][3] This document provides detailed application notes, summarizing preclinical and clinical data, and offers experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic utility of andrographolide in autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Mechanism of Action

Andrographolide exerts its immunomodulatory effects by targeting several key signaling pathways that are often dysregulated in autoimmune diseases. Its primary mechanisms involve the suppression of pro-inflammatory transcription factors, inhibition of inflammatory signaling cascades, and modulation of immune cell function.[4][5][6]

Key Signaling Pathways Modulated by Andrographolide:

• NF-κB (Nuclear Factor-kappa B) Pathway: Andrographolide is a potent inhibitor of the NF-κB pathway, a central regulator of inflammatory responses.[6] It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB and interfere with its binding to DNA.[4][7]

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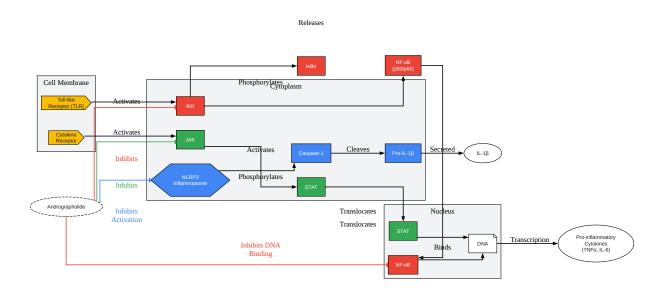


This inhibition leads to the downregulation of various pro-inflammatory genes, including cytokines like TNF- α , IL-1 β , and IL-6.[5][8][9] One mechanism involves the covalent modification of the p50 subunit of NF- κ B, which blocks its DNA binding capability.[10]

- JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: The
 JAK/STAT pathway is crucial for signaling downstream of cytokine receptors.
 Andrographolide can suppress this pathway by inhibiting the phosphorylation of JAK1/2 and
 STAT3, which is often constitutively active in autoimmune conditions.[4][11] This action
 disrupts the signaling of key cytokines like IL-6 and IL-23, thereby impeding the
 differentiation and function of pathogenic T helper cells, such as Th17 cells.[6][12]
- NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18.[13] Andrographolide has been shown to attenuate the activation of the NLRP3 inflammasome, thereby reducing the secretion of these key inflammatory mediators.[14][15]
 [16]
- MAPK (Mitogen-Activated Protein Kinase) Pathway: Andrographolide can modulate the MAPK signaling pathways (including p38, ERK1/2, and JNK), which are involved in the production of inflammatory mediators.[9][17] By reducing the phosphorylation of p38 MAPK and ERK1/2, it can decrease the secretion of IL-1β and IL-6 from cells like synovial fibroblasts in rheumatoid arthritis.[17]
- Immune Cell Function: Andrographolide directly impacts the function of various immune cells. It can interfere with the maturation of dendritic cells (DCs) and their ability to present antigens to T cells, a critical step in initiating adaptive immune responses.[1][18]

 Furthermore, it directly inhibits T cell activation, proliferation, and cytokine release.[1][18]





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Caption: Andrographolide's multi-target inhibition of key inflammatory pathways.

Preclinical and Clinical Evidence

Andrographolide has been evaluated in numerous preclinical models of autoimmune diseases and in a limited number of clinical trials, showing promising therapeutic effects.

Rheumatoid Arthritis (RA)

In animal models of RA, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AA), andrographolide has been shown to significantly reduce paw swelling, decrease inflammatory cytokine production (TNF-α, IL-1β, IL-6), and suppress joint destruction.[8][17] It also reduces neutrophil infiltration and the formation of neutrophil extracellular traps (NETs) in joints, which are implicated in RA pathogenesis.[19]

A double-blind, randomized controlled trial found that patients receiving 100 mg of andrographolide daily for 14 weeks experienced significant improvements in RA symptoms



compared to placebo, including a reduction in the number and severity of swollen joints.[8]

Table 1: Summary of Quantitative Data for Andrographolide in Rheumatoid Arthritis



Study Type	Model/Populati on	Treatment Regimen	Key Quantitative Outcomes	Citation(s)
Preclinical	Collagen- Induced Arthritis (CIA) Mice	100 mg/kg/day (oral)	Significantly attenuated arthritis severity and joint damage. Reduced serum anticollagen II antibodies, TNF-α, IL-1β, and IL-6.	[17]
Preclinical	Adjuvant- Induced Arthritis (AA) Mice	Not specified	Decreased plasma levels of TNF-α, IFN-y, IL- 6, IL-17A. Increased plasma IL-10. Reduced neutrophil infiltration (MPO, NE expression) in joints.	[19][20]
Preclinical	TNF-α stimulated RA Synovial Fibroblasts (In Vitro)	5-20 μΜ	Dose- dependently decreased secretion of IL- 1β and IL-6. Reduced phosphorylation of p38 MAPK and ERK1/2.	[17]



| Clinical Trial | 60 RA Patients | 100 mg/day (oral) for 14 weeks | Significant reduction in number and severity of swollen joints vs. placebo. Reduced Rheumatoid Factor and IgA. |[8] [20] |

Multiple Sclerosis (MS)

In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS, andrographolide treatment significantly reduces disease symptoms, inhibits T cell and antibody responses against myelin antigens, and prevents relapses.[1][21] It achieves this by interfering with T cell activation and the antigen-presenting capacity of dendritic cells.[1][18] Spinal cords from treated mice show reduced cellular infiltration, demyelination, and microglia activation.[21]

A pilot clinical study in patients with relapsing-remitting MS found that an Andrographis paniculata extract could decrease fatigue, a common and disabling symptom of the disease. [22] Another pilot trial in patients with non-active progressive MS suggested that andrographolide could slow brain atrophy and disability progression.[23]

Table 2: Summary of Quantitative Data for Andrographolide in Multiple Sclerosis



Study Type	Model/Populati on	Treatment Regimen	Key Quantitative Outcomes	Citation(s)
Preclinical	EAE Mice (C57BL/6)	1-4 mg/kg/day (i.p.)	Significantly improved clinical score. Reduced cell infiltration, demyelination, and microglia activation in the spinal cord.	[21]
Preclinical	EAE Mice	Not specified	Significantly reduced EAE symptoms by inhibiting T cell and antibody responses to myelin antigens.	[1]
Clinical Trial	Relapsing- Remitting MS Patients	A. paniculata extract (170 mg/day) for 12 months	Significant reduction in fatigue severity compared to placebo.	[22]

| Clinical Trial | Non-active Progressive MS Patients | Not specified | Slowed brain atrophy and progression of disability. |[23] |

Inflammatory Bowel Disease (IBD)

Andrographolide has demonstrated protective effects in animal models of colitis, such as those induced by dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS).[3][12][24] It ameliorates symptoms like weight loss and diarrhea, reduces inflammatory cell infiltration in the colon, and helps restore the intestinal barrier function.[24][25] Mechanistically, it inhibits the IL-







23/IL-17 axis, suppresses pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6), and restores the balance of Th17 and regulatory T (Treg) cells.[12][24]

Table 3: Summary of Quantitative Data for Andrographolide in Inflammatory Bowel Disease



Study Type	Model/Populati on	Treatment Regimen	Key Quantitative Outcomes	Citation(s)
Preclinical	DSS-Induced Colitis Mice	Not specified	Significantly reduced Disease Activity Index (DAI) scores. Enhanced intestinal barrier function.	[24]
Preclinical	TNBS-Induced Colitis Rats	Not specified	Significantly decreased colon and serum concentrations of TNF-α, IL-1β, IL- 6, and IL-23. Reduced percentage of Th17 cells.	[12]
Preclinical	DSS-Induced Colitis Mice	10, 20, 40 mg/kg	Ameliorated symptoms and histopathology. Restored expression of tight junction proteins (ZO-1, Occludin-1). Suppressed oxidative stress via Nrf2/HO-1 pathway.	[25]



| Clinical Trial | Mild-to-moderate Ulcerative Colitis Patients | A. paniculata extract (1200-1800 mg/day) for 8 weeks | More effective than placebo in inducing clinical remission. |[26] |

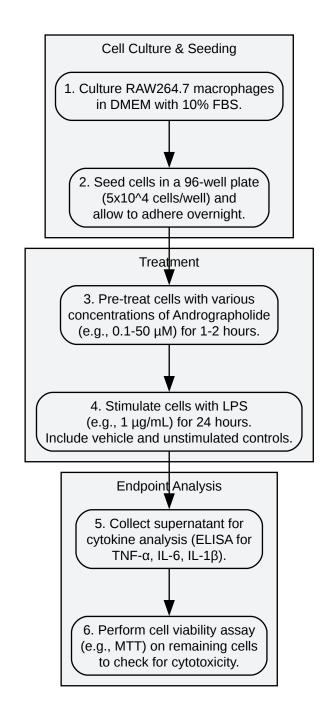
Experimental Protocols

The following are generalized protocols for key in vitro and in vivo experiments to assess the efficacy of andrographolide. Researchers should optimize these protocols based on their specific experimental setup and reagents.

Protocol 1: In Vitro Macrophage Anti-inflammatory Assay

This protocol assesses the ability of andrographolide to inhibit the production of proinflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).





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Caption: Workflow for in vitro evaluation of andrographolide's anti-inflammatory effect.

Methodology:

Cell Culture: Culture murine macrophage cell line RAW264.7 in Dulbecco's Modified Eagle
 Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-



streptomycin at 37°C in a 5% CO2 incubator.

• Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

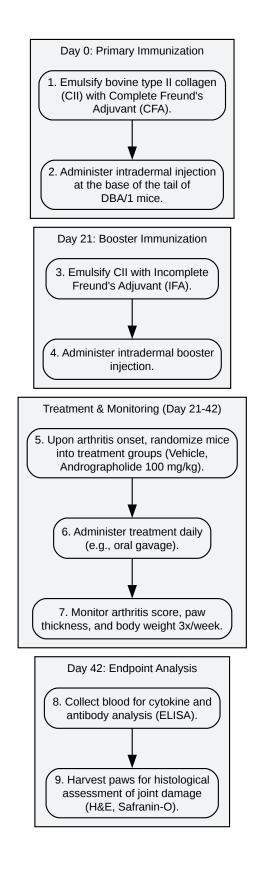
Treatment:

- Prepare stock solutions of andrographolide (e.g., in DMSO) and dilute to final concentrations in cell culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
- Remove the old medium and pre-treat the cells with varying concentrations of andrographolide (e.g., 0.1, 1, 5, 10, 25, 50 μM) for 1-2 hours.
- Stimulation: Add LPS to a final concentration of 1 μg/mL to the wells (except for the unstimulated control group) and incubate for 24 hours.
- Cytokine Measurement:
 - Centrifuge the plate to pellet any detached cells.
 - Collect the supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.[9][27]
- Viability Assay: Assess the cytotoxicity of andrographolide using an MTT or similar viability assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cell death.[28]

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

This protocol describes the induction of arthritis in mice and the subsequent treatment with andrographolide to evaluate its therapeutic potential.





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Caption: Experimental workflow for the collagen-induced arthritis (CIA) mouse model.



Methodology:

- Animals: Use male DBA/1 mice, 8-10 weeks old.
- Primary Immunization (Day 0):
 - Prepare an emulsion of 100 μg of bovine type II collagen (CII) in 100 μL of Complete Freund's Adjuvant (CFA).
 - Administer a 100 μL intradermal injection at the base of the tail.
- Booster Immunization (Day 21):
 - Prepare an emulsion of 100 μg of CII in 100 μL of Incomplete Freund's Adjuvant (IFA).
 - Administer a 100 μL intradermal booster injection.
- Treatment:
 - Monitor mice for signs of arthritis starting around day 21.
 - Upon onset (clinical score > 1), randomize mice into treatment groups.
 - Administer andrographolide (e.g., 100 mg/kg, dissolved in a vehicle like 0.5% CMC-Na) or vehicle daily via oral gavage for a specified period (e.g., 21 days).[17]
- Monitoring:
 - Assess the clinical arthritis score and measure paw thickness using a caliper 3 times per week.
 - Monitor body weight throughout the study.
- Endpoint Analysis (e.g., Day 42):
 - Collect blood via cardiac puncture to measure serum levels of anti-CII antibodies and cytokines (TNF-α, IL-1β, IL-6) by ELISA.[17]



 Harvest hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) and Safranin-O to assess inflammation, pannus formation, and cartilage/bone erosion.[17]

Protocol 3: In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice

This protocol details the induction of an MS-like disease in mice to test the efficacy of andrographolide.

Methodology:

- Animals: Use female C57BL/6 mice, 8-12 weeks old.
- EAE Induction (Day 0):
 - Prepare an emulsion of 200 μg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
 - Administer a 100 μL subcutaneous injection on the upper back.
 - Administer 200 ng of Pertussis toxin (PTX) in PBS via intraperitoneal (i.p.) injection on Day
 0 and Day 2.

Treatment:

- Begin treatment either prophylactically (from Day 0) or therapeutically (upon onset of symptoms, around Day 10-12).
- Administer andrographolide (e.g., 1-4 mg/kg) or vehicle (e.g., PBS with a solubilizing agent) daily via i.p. injection.[21]

Monitoring:

 Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).



- Record body weight daily.
- Endpoint Analysis:
 - At the peak of the disease or a pre-determined endpoint, euthanize mice.
 - Perfuse with PBS and collect spinal cords and brains. Fix in formalin for histological analysis (e.g., Luxol Fast Blue for demyelination, H&E for inflammation).[21]
 - Alternatively, isolate mononuclear cells from the CNS to analyze immune cell populations by flow cytometry or restimulate splenocytes with MOG peptide to measure cytokine production (e.g., IFN-γ, IL-17) by ELISA.[1]

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